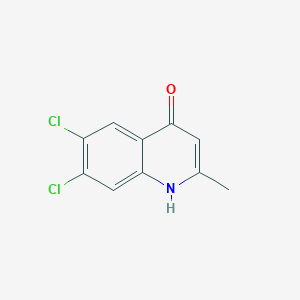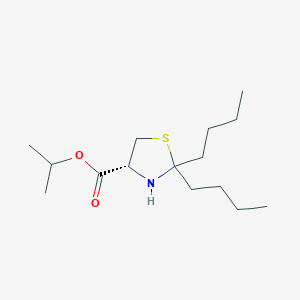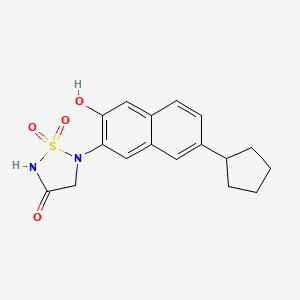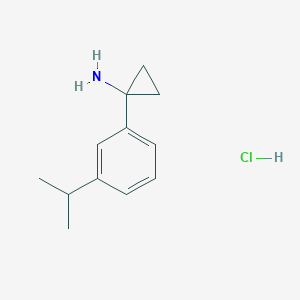
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclopropane ring attached to a phenyl group substituted with an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-isopropylphenylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reduction and subsequent conversion to the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反応の分析
Types of Reactions: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the phenyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted cyclopropane or phenyl derivatives.
科学的研究の応用
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用機序
The mechanism of action of 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 1-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride
- 1-[3-(propan-2-yloxy)propyl]cyclopropan-1-amine;hydrochloride
- 2-ethyl-2-(propan-2-yl)cyclopropan-1-amine;hydrochloride
Comparison: 1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the cyclopropane ring.
特性
分子式 |
C12H18ClN |
|---|---|
分子量 |
211.73 g/mol |
IUPAC名 |
1-(3-propan-2-ylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-9(2)10-4-3-5-11(8-10)12(13)6-7-12;/h3-5,8-9H,6-7,13H2,1-2H3;1H |
InChIキー |
SSNNEXVCWXQTEY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC=C1)C2(CC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12622378.png)
![{(3r)-4-[1-(Diphenylmethyl)azetidin-3-yl]morpholin-3-yl}methanol](/img/structure/B12622383.png)
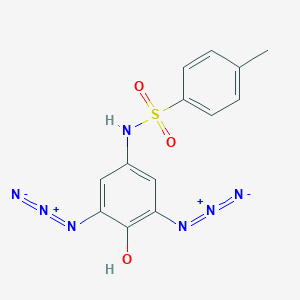
![2-{6-[(Pyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde](/img/structure/B12622394.png)
![2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12622398.png)


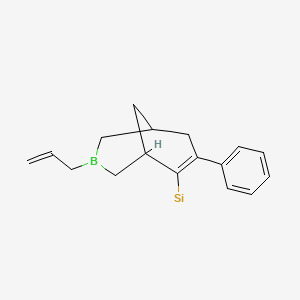
![5-{[tert-Butyl(diphenyl)silyl]oxy}-2-fluoropent-2-en-1-ol](/img/structure/B12622429.png)
![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)
